5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is a complex organic compound characterized by its unique molecular structure, which includes a triazole ring, a bromine atom, and an oxolane ring. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activity.
This compound can be sourced from specialized chemical suppliers and is often utilized in research laboratories for various synthetic and biological studies. It is produced through specific synthetic routes that optimize yield and purity.
5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are widely recognized for their pharmacological properties.
The synthesis of 5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves several key steps:
The reaction conditions must be optimized to ensure high yields. This includes temperature control, choice of solvents, and the use of catalysts where necessary. Purification techniques such as recrystallization and chromatography are often employed to isolate the desired product effectively .
The molecular formula of 5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is , with a molecular weight of 261.12 g/mol.
Property | Value |
---|---|
Molecular Formula | C8H13BrN4O |
Molecular Weight | 261.12 g/mol |
IUPAC Name | 5-bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine |
InChI | InChI=1S/C8H13BrN4O/c9-7... |
InChI Key | DNHUMZFCTGLFSD-UHFFFAOYSA-N |
Canonical SMILES | C1COCC1CCN2C(=NC(=N2)N)Br |
5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the biological context in which it is applied .
The physical properties of 5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine include its state (solid), color (white to off-white), and solubility characteristics which are critical for its application in various chemical processes.
The chemical properties encompass stability under different conditions, reactivity with other chemicals, and potential degradation pathways. Its unique structure contributes to its reactivity profile and potential applications in drug design .
5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine has significant potential in scientific research:
This compound's unique structural characteristics make it valuable across various fields of research and industry .
CAS No.: 114507-35-6
CAS No.: 131580-36-4
CAS No.: 28387-44-2
CAS No.: 569674-13-1